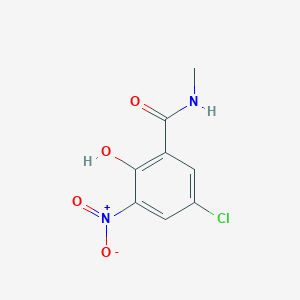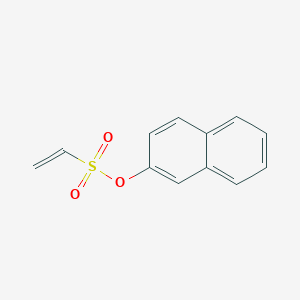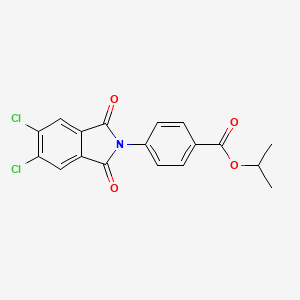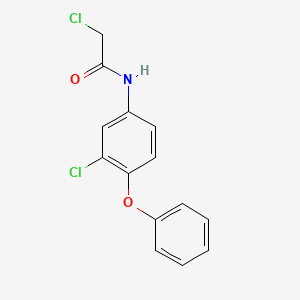![molecular formula C12H17N5O B12488616 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12488616.png)
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-(propan-2-yloxy)benzyl chloride, is reacted with sodium azide to form 2-(propan-2-yloxy)benzyl azide.
Cyclization to Tetrazole: The benzyl azide is then subjected to cyclization under acidic conditions to form the tetrazole ring.
Methylation: The final step involves the methylation of the tetrazole nitrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-imidazole-5-amine: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-triazole-5-amine: Similar structure but with a triazole ring.
Uniqueness
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is more stable and less prone to hydrolysis compared to imidazole and triazole rings, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C12H17N5O |
|---|---|
Peso molecular |
247.30 g/mol |
Nombre IUPAC |
1-methyl-N-[(2-propan-2-yloxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O/c1-9(2)18-11-7-5-4-6-10(11)8-13-12-14-15-16-17(12)3/h4-7,9H,8H2,1-3H3,(H,13,14,16) |
Clave InChI |
QLQVCDGHJPUHSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1CNC2=NN=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488549.png)
![3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488553.png)

![3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B12488566.png)
![3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one](/img/structure/B12488571.png)


![Ethyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488583.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B12488592.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
methanone](/img/structure/B12488620.png)

